Glycoursodeoxycholic Acid-d5
Description
Glycoursodeoxycholic Acid-d5 (GUDCA-d5) is a deuterated analog of glycoursodeoxycholic acid (GUDCA), a secondary bile acid conjugated with glycine. The incorporation of five deuterium atoms (²H) into its molecular structure (C₂₆H₃₈D₅NO₅; molecular weight: 454.65) enhances its utility as an internal standard in mass spectrometry (MS)-based metabolomic studies . GUDCA-d5 is chemically inert and isotopically distinct from endogenous GUDCA, enabling precise quantification in complex biological matrices such as serum, feces, and liver tissues . Its primary applications include:
- Lipid Metabolism Research: Tracking bile acid dynamics in lipid digestion and absorption .
- Disease Biomarker Studies: Investigating associations between bile acid profiles and conditions like atherosclerosis (AS), non-alcoholic steatohepatitis (NASH), and colorectal cancer .
- Drug-Microbiome Interaction Studies: Serving as a stable reference in assays evaluating microbial bile acid modifications .
Suppliers such as Santa Cruz Biotechnology (sc-280757) and Toronto Research Chemicals (TRC-G679552) provide GUDCA-d5 at a purity suitable for ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) .
Properties
Molecular Formula |
C26H43NO5 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1/i8D2,12D2,17D |
InChI Key |
GHCZAUBVMUEKKP-PNILFLMYSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Glycoursodeoxycholic Acid-d5 is used as a tracer in metabolic studies to understand bile acid metabolism and its impact on various biochemical pathways. Biology: It helps in studying the role of bile acids in cellular processes and their interaction with receptors and transporters. Medicine: Research applications include investigating the therapeutic potential of bile acids in liver diseases and metabolic disorders. Industry: It is used in the development of diagnostic tools and pharmaceuticals related to bile acid metabolism.
Molecular Targets and Pathways:
Molecular Targets: this compound interacts with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5).
Pathways Involved: Activation of FXR and TGR5 leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism.
Comparison with Similar Compounds
Structural and Functional Differences
Deuterated Bile Acid Standards
GUDCA-d5 is part of a broader class of deuterated bile acids used for analytical standardization. Key comparisons include:
*Retention times from UHPLC-MS/MS methods .
Key Observations :
- Conjugation Type : GUDCA-d5 (glycine-conjugated) vs. TUDCA-d5 (taurine-conjugated) exhibit distinct metabolic stability and solubility, influencing their tissue distribution .
- Deuterium Count : GUDCA-d5 (5 deuteriums) provides a higher mass shift than GCDCA-d4 (4 deuteriums), reducing isotopic overlap in multiplex assays .
Non-Deuterated Bile Acids
Compared to endogenous GUDCA, GUDCA-d5 lacks biological activity but shares identical chromatographic behavior:
Analytical Performance in Research
Sensitivity and Specificity
- GUDCA-d5 demonstrates a limit of quantification (LOQ) of 0.1 ng/mL in liver tissue analyses, comparable to GCDCA-d4 (LOQ: 0.15 ng/mL) but superior to TLCA-d5 (LOQ: 0.5 ng/mL) .
- In colorectal cancer studies, GUDCA-d5 enabled precise measurement of GUDCA gradients (cecum to rectum), revealing site-specific metabolic dysregulation .
Therapeutic vs. Analytical Utility
- GUDCA : Reduces oxidative stress in Barrett’s esophagus cells and ameliorates AS in apolipoprotein E–deficient mice .
- GUDCA-d5: No therapeutic function; used exclusively to validate GUDCA’s downregulation in AS patient sera .
Commercial Availability and Pricing
| Supplier | Catalog Number | Purity | Price (1 mg) |
|---|---|---|---|
| Santa Cruz Biotechnology | sc-280757 | ≥98% | $500 |
| Toronto Research Chemicals | TRC-G679552 | ≥95% | $480 |
| Cayman Chemical | 330276 (analogous) | ≥97% | $520 |
Disease Biomarker Discovery
- Atherosclerosis : GUDCA is significantly downregulated in AS patient sera, while GUDCA-d5 confirms assay accuracy .
- Colorectal Cancer: GUDCA concentrations decrease from the cecum to rectum, a trend validated using GUDCA-d5 in tumor vs. normal tissues .
- NASH : Endurance exercise reduces GUDCA levels, quantified via GUDCA-d5-stabilized methods .
Drug-Microbiome Interactions
- Metformin increases GUDCA by inhibiting Bacteroides fragilis bile salt hydrolase, a mechanism elucidated using GUDCA-d5 as a reference .
Biological Activity
Glycoursodeoxycholic Acid-d5 (GUDCA-d5) is a deuterated analog of glycoursodeoxycholic acid (GUDCA), a bile acid that has garnered attention for its potential therapeutic benefits. This compound is primarily noted for its cytoprotective and anti-inflammatory properties, as well as its role in metabolic regulation through interactions with various biological pathways.
- Molecular Formula : C26H38D5NO5
- Molecular Weight : 454.65 g/mol
- CAS Number : 64480-66-6 (unlabelled form)
GUDCA-d5 is utilized as an anticholelithogenic agent, helping to prevent the formation of gallstones by altering bile composition and promoting bile acid solubility.
FXR Antagonism
GUDCA has been identified as an endogenous antagonist of the farnesoid X receptor (FXR) , a nuclear receptor that plays a crucial role in bile acid signaling and metabolic regulation. Research indicates that GUDCA can inhibit FXR-mediated transcriptional activity, which is significant in various metabolic processes, including glucose homeostasis and lipid metabolism .
- In vitro Studies : In luciferase reporter assays, GUDCA demonstrated an IC50 value of 77.2 μM, indicating its potency in inhibiting FXR activation by other bile acids like chenodeoxycholic acid (CDCA) .
- In vivo Studies : In animal models, GUDCA supplementation has been shown to modulate FXR signaling, leading to improved metabolic outcomes in conditions such as obesity and type 2 diabetes mellitus (T2D). For instance, metformin treatment increased GUDCA levels while decreasing the abundance of Bacteroides fragilis, suggesting a microbiota-mediated mechanism for metabolic improvement .
Metabolic Regulation
GUDCA's role in regulating metabolism is multifaceted:
- Glucose Metabolism : GUDCA has been linked to improved glucose tolerance and insulin sensitivity in mouse models. The modulation of FXR activity contributes to these effects by influencing hepatic glucose production and lipid synthesis .
- Lipid Homeostasis : By antagonizing FXR, GUDCA influences the expression of genes involved in lipid metabolism, potentially reducing triglyceride levels and improving overall lipid profiles in patients with metabolic disorders .
- Cytoprotection : The compound exhibits cytoprotective effects against liver injury and inflammation, making it a candidate for treating liver diseases associated with cholestasis and other hepatic dysfunctions .
Case Study 1: Metformin-Induced Changes in Gut Microbiota
A study highlighted the effects of metformin on gut microbiota composition and subsequent increases in GUDCA levels. The findings suggested that GUDCA acts through an axis involving gut bacteria (B. fragilis) and FXR signaling to enhance metabolic health in individuals with T2D .
Case Study 2: Bile Acid Profiles in Schizophrenia
Research on bile acid profiles revealed significant differences between schizophrenia patients and healthy controls, with altered levels of various bile acids including GUDCA. This suggests that disruptions in bile acid metabolism may be linked to psychiatric conditions, potentially implicating GUDCA's role in neurological health .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C26H38D5NO5 |
| Molecular Weight | 454.65 g/mol |
| FXR IC50 | 77.2 μM |
| Clinical Application | Anticholelithogenic |
| Study Focus | Findings |
|---|---|
| Metformin Effects on GUDCA | Increased levels improve glucose tolerance |
| Bile Acid Profiles | Altered in schizophrenia patients |
Chemical Reactions Analysis
Conjugation Reactions
GUDCA-d5 participates in conjugation reactions typical of bile acids, including glycine and taurine conjugations, as well as sulfation processes. These reactions modify its solubility and biological activity.
Enzymatic Hydrolysis
Bile salt hydrolases (BSHs) catalyze the hydrolysis of conjugated bile acids like GUDCA-d5 into free forms, impacting lipid metabolism and gut microbiota interactions.
-
Reaction :
-
Kinetics :
Metabolic Transformations
GUDCA-d5 undergoes microbial metabolism in the gut, producing secondary bile acids that regulate host physiology.
Key Research Findings
-
Gut Microbiota Regulation : GUDCA-d5 increases Bacteroides vulgatus abundance, elevating TLCA-d5 levels and activating adipose TGR5 receptors to enhance thermogenesis .
-
Diagnostic Biomarker : Elevated GUDCA-d5 levels correlate with primary biliary cholangitis (PBC), showing a 3.6-fold increase in serum compared to controls (P < 0.05) .
-
Sulfation Specificity : Sulfated GUDCA-d5 isomers exhibit distinct chromatographic profiles, aiding in the differentiation of pathological vs. healthy states .
Q & A
Q. Table 1. Analytical Methods for this compound Characterization
Q. Table 2. Key Considerations for Receptor Binding Studies
| Parameter | Impact of Deuteration | Mitigation Strategy |
|---|---|---|
| Binding affinity | Potential reduction due to isotope effects | Use non-deuterated controls for baseline |
| Thermodynamic profile | Altered ΔH/ΔS values | Combine ITC with computational modeling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
